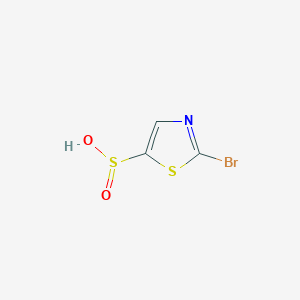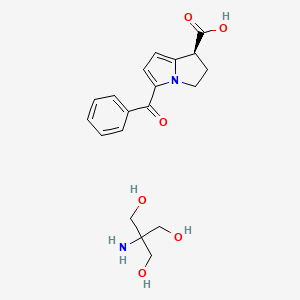
Ketorolac tromethamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketorolac tromethamine, (S)- is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, ketorolac tromethamine, (S)- is notable for its efficacy in reducing pain without the sedative effects associated with opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ketorolac tromethamine, (S)- typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure. This is often achieved through a condensation reaction.
Benzoylation: The pyrrolizine intermediate is then subjected to benzoylation to introduce the benzoyl group.
The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of ketorolac tromethamine, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ketorolac tromethamine, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, although these are less common in typical pharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of ketorolac tromethamine, (S)-, which may have altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Applications De Recherche Scientifique
Ketorolac tromethamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Researchers study its effects on cellular processes, particularly inflammation and pain signaling pathways.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in pain management.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
Ketorolac tromethamine, (S)- exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, ketorolac tromethamine, (S)- effectively reduces pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ketorolac tromethamine, (S)-.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
Ketorolac tromethamine, (S)- is unique in its potency and rapid onset of action. It is particularly effective for short-term pain management, making it a preferred choice in acute settings. Unlike some other NSAIDs, it is less commonly associated with gastrointestinal side effects when used for short durations .
Propriétés
Numéro CAS |
156699-13-7 |
|---|---|
Formule moléculaire |
C19H24N2O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 |
Clé InChI |
BWHLPLXXIDYSNW-MERQFXBCSA-N |
SMILES isomérique |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O |
SMILES canonique |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


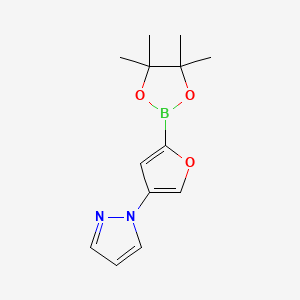
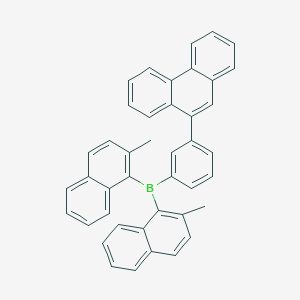
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
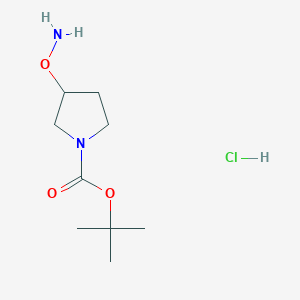
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

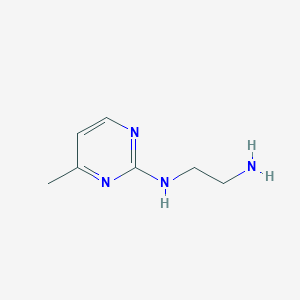
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
